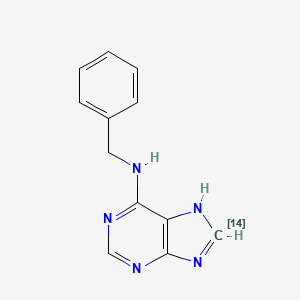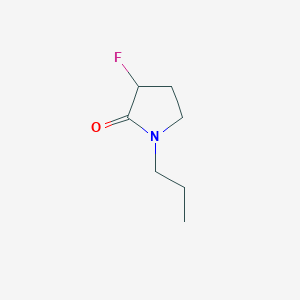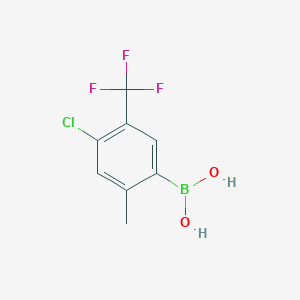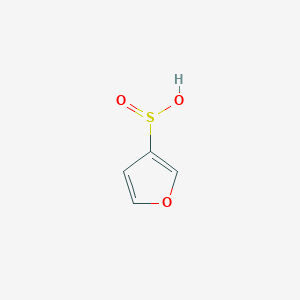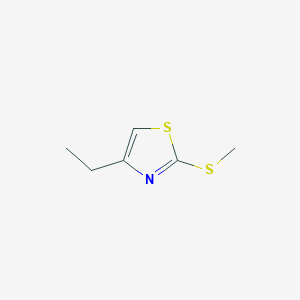
4-Ethyl-2-(methylthio)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(methylthio)thiazole is a heterocyclic organic compound with the molecular formula C6H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(methylthio)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as potassium hydroxide (KOH). This reaction yields 4-methylthio-5-acylthiazoles .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step synthesis processes. For example, the preparation of 4-methyl-5-(2-ethoxyl)-thiazole involves introducing chlorine into 2-acetylbutyrolactone, followed by hydrolysis, and subsequent reactions with ammonia gas and carbon bisulfide .
化学反应分析
Types of Reactions: 4-Ethyl-2-(methylthio)thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4-Ethyl-2-(methylthio)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 4-Ethyl-2-(methylthio)thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . The specific molecular targets and pathways depend on the particular biological activity being investigated.
相似化合物的比较
- 2-Ethyl-4-methylthiazole
- 4-Ethyl-2-methylthiazole
- 5-(2-hydroxyethyl)-4-methylthiazole
Comparison: 4-Ethyl-2-(methylthio)thiazole is unique due to the presence of both an ethyl group and a methylthio group on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
属性
分子式 |
C6H9NS2 |
|---|---|
分子量 |
159.3 g/mol |
IUPAC 名称 |
4-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3 |
InChI 键 |
RPQJPWSTLGWCOZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CSC(=N1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



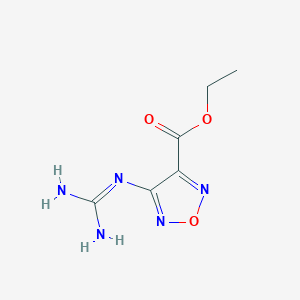
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

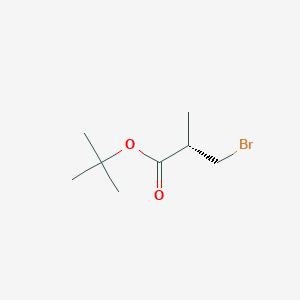

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
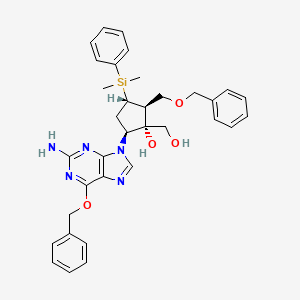

![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
